molecular formula C13H11BrN2O3 B578003 5-BENZYLOXY-4-BROMO-2-NITROANILINE CAS No. 1255574-69-6

5-BENZYLOXY-4-BROMO-2-NITROANILINE

Cat. No.: B578003
CAS No.: 1255574-69-6
M. Wt: 323.146
InChI Key: DGOWGMXDNNTWKK-UHFFFAOYSA-N
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Description

5-BENZYLOXY-4-BROMO-2-NITROANILINE is an organic compound that features a benzyl ether, a bromine atom, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZYLOXY-4-BROMO-2-NITROANILINE typically involves multiple steps:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Benzyloxy Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, bromination, and substitution reactions, optimized for yield and purity. Specific conditions such as temperature, solvent, and catalysts would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-BENZYLOXY-4-BROMO-2-NITROANILINE can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Products may include nitroso or hydroxylamine derivatives.

    Reduction: The primary product is 5-(Benzyloxy)-4-bromo-2-aminoaniline.

    Substitution: Products depend on the nucleophile used, such as 5-(Benzyloxy)-4-methoxy-2-nitroaniline.

Scientific Research Applications

5-BENZYLOXY-4-BROMO-2-NITROANILINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-BENZYLOXY-4-BROMO-2-NITROANILINE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzyloxy)-4-methyl-2-nitroaniline
  • 5-(Benzyloxy)-4-chloro-2-nitroaniline
  • 5-(Benzyloxy)-4-fluoro-2-nitroaniline

Uniqueness

5-BENZYLOXY-4-BROMO-2-NITROANILINE is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and biological activity.

Properties

IUPAC Name

4-bromo-2-nitro-5-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c14-10-6-12(16(17)18)11(15)7-13(10)19-8-9-4-2-1-3-5-9/h1-7H,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOWGMXDNNTWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681497
Record name 5-(Benzyloxy)-4-bromo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-69-6
Record name 5-(Benzyloxy)-4-bromo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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